Propanenitrile, 2-(2-propenylamino)-
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Overview
Description
Propanenitrile, 2-(2-propenylamino)- is an organic compound that belongs to the class of nitriles It is characterized by the presence of a nitrile group (-CN) attached to a propanenitrile backbone, with an additional 2-propenylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
Propanenitrile, 2-(2-propenylamino)- can be synthesized through several methods:
From Halogenoalkanes: The halogenoalkane is heated under reflux with a solution of sodium or potassium cyanide in ethanol.
From Amides: Amides can be dehydrated by heating with phosphorus (V) oxide (P4O10), resulting in the formation of nitriles.
From Aldehydes and Ketones: Aldehydes and ketones undergo an addition reaction with hydrogen cyanide, producing hydroxynitriles.
Industrial Production Methods
Industrial production of nitriles, including propanenitrile, 2-(2-propenylamino)-, often involves the hydrogenation of acrylonitrile or the ammoxidation of propanol . These methods are efficient and scalable, making them suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Propanenitrile, 2-(2-propenylamino)- undergoes various chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form carboxylic acids.
Reduction: Reduction of the nitrile group can yield primary amines.
Substitution: The nitrile group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Substitution: Reagents such as potassium cyanide (KCN) in ethanol are used for nucleophilic substitution reactions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted nitriles depending on the starting materials and conditions.
Scientific Research Applications
Propanenitrile, 2-(2-propenylamino)- has several applications in scientific research:
Mechanism of Action
The mechanism of action of propanenitrile, 2-(2-propenylamino)- involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, influencing their activity.
Pathways Involved: It may modulate signaling pathways related to cell growth, apoptosis, and metabolism.
Comparison with Similar Compounds
Similar Compounds
Acetonitrile: A simple aliphatic nitrile with a similar structure but different properties.
Aminopropionitrile: Another nitrile with an amino group, used in different applications.
Properties
CAS No. |
56095-77-3 |
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Molecular Formula |
C6H10N2 |
Molecular Weight |
110.16 g/mol |
IUPAC Name |
2-(prop-2-enylamino)propanenitrile |
InChI |
InChI=1S/C6H10N2/c1-3-4-8-6(2)5-7/h3,6,8H,1,4H2,2H3 |
InChI Key |
KSFCWOUDDSXQPF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C#N)NCC=C |
Origin of Product |
United States |
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